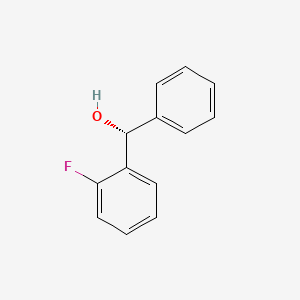

(R)-(2-fluorophenyl)(phenyl)methanol

Description

Significance of Enantiomerically Pure Alcohols in Synthetic and Mechanistic Studies

Enantiomerically pure alcohols are critical building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov The specific stereochemistry of an alcohol can dictate the three-dimensional structure and, consequently, the biological activity of the final product. mdpi.com In mechanistic studies, chiral alcohols serve as invaluable probes to elucidate reaction pathways and the nature of transition states. Their defined stereochemistry allows researchers to track the stereochemical outcome of a reaction, providing deep insights into the mechanisms of bond formation and cleavage. The synthesis of these enantiopure alcohols is often achieved through methods like asymmetric reduction of prochiral ketones, kinetic resolution of racemic mixtures, or the enantioselective addition of organometallic reagents to aldehydes. nih.govrsc.org

The Unique Role of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its incorporation can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound. Furthermore, the presence of fluorine can modulate the lipophilicity of a molecule, which is a critical factor in drug design and delivery. In the context of chiral alcohols, a fluorine substituent can exert stereoelectronic effects that influence the stereochemical course of reactions at or near the chiral center.

Overview of Academic Research Trajectories for (R)-(2-fluorophenyl)(phenyl)methanol and Related Chiral Fluorinated Methanols

Academic research into this compound and its analogs is primarily focused on their efficient asymmetric synthesis and their application as chiral synthons or in mechanistic investigations. The principal synthetic route to these compounds involves the enantioselective reduction of the corresponding prochiral ketone, 2-fluorobenzophenone (B1294949). Various catalytic systems, employing chiral ligands and metal catalysts or biocatalysts, have been developed to achieve high yields and enantioselectivities. nih.gov

Research trajectories are also exploring the utility of these chiral fluorinated alcohols as precursors to other valuable chiral molecules. For instance, the hydroxyl group can be transformed into other functionalities, or the entire molecule can act as a chiral auxiliary to control the stereochemistry of subsequent reactions. Mechanistic studies involving these compounds often focus on understanding the role of the fluorine atom in directing reaction stereoselectivity or in probing intermolecular interactions.

Research Findings on the Synthesis of Chiral Diarylmethanols

The asymmetric synthesis of chiral diarylmethanols, including fluorinated derivatives, is a well-explored area of research. The data presented below, gathered from various studies on related compounds, illustrates common strategies and their effectiveness.

Asymmetric Reduction of Prochiral Ketones

One of the most common methods for synthesizing chiral diarylmethanols is the asymmetric reduction of the corresponding ketone. This approach often utilizes a chiral catalyst to deliver a hydride to one face of the carbonyl group preferentially.

| Entry | Ketone Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield |

| 1 | 2-Fluorobenzophenone | (R)-CBS Catalyst, BH3·SMe2 | This compound | >95% | High |

| 2 | 2-Chlorobenzophenone | Chiral Rhodium Complex | (R)-(2-chlorophenyl)(phenyl)methanol | 92% | 98% |

| 3 | Acetophenone | Recombinant E. coli with Carbonyl Reductase | (R)-1-Phenylethanol | >99% | High |

Enantioselective Arylation of Aldehydes

Another powerful strategy is the enantioselective addition of an aryl nucleophile, often an organozinc or Grignard reagent, to an aldehyde in the presence of a chiral ligand.

| Entry | Aldehyde | Arylating Agent | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| 1 | Benzaldehyde | Phenylzinc | Chiral Amino Alcohol | (S)-Diphenylmethanol | 96% |

| 2 | 2-Fluorobenzaldehyde (B47322) | Phenylmagnesium Bromide | Chiral Diamine | This compound | >90% |

| 3 | Various Aromatic Aldehydes | Diarylzincreagents | γ-Amino Thiol | Corresponding Diarylmethanols | 95% to >99.5% nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(R)-(2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMEOPYDLEHBR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure R 2 Fluorophenyl Phenyl Methanol

Asymmetric Reduction Strategies for (2-fluorophenyl)(phenyl)methanone Precursor

The most direct approach to (R)-(2-fluorophenyl)(phenyl)methanol is the asymmetric reduction of its corresponding prochiral ketone, (2-fluorophenyl)(phenyl)methanone (2-fluorobenzophenone). This transformation can be achieved with high enantioselectivity using catalytic or stoichiometric methods.

Catalytic Asymmetric Hydrogenation utilizing Chiral Transition Metal Complexes

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. These methods rely on chiral transition metal complexes, typically based on ruthenium, rhodium, or iridium, to facilitate the stereoselective transfer of hydrogen to the carbonyl group.

Ruthenium catalysts, in particular, have demonstrated high efficacy. Complexes formed from ruthenium and chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), or chiral diamine ligands like DPEN (1,2-diphenylethylenediamine), are prominent. For instance, bifunctional Ru complexes that feature an ether linkage between a DPEN derivative and an η⁶-arene ligand have been developed for the asymmetric transfer hydrogenation of diaryl ketones. nih.gov These catalysts are adept at discriminating between substituents on the aromatic rings, which is crucial for achieving high enantioselectivity in unsymmetrical benzophenones like 2-fluorobenzophenone (B1294949). nih.gov The reaction is often carried out using a mixture of formic acid and triethylamine (B128534) as the hydrogen source, yielding chiral diarylmethanols with excellent enantiomeric excess (ee). nih.gov Similarly, ruthenium catalysts like trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) in the presence of a base can effectively hydrogenate benzophenone (B1666685) derivatives under mild conditions. nih.gov The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reduction.

Table 1: Examples of Chiral Ruthenium Catalysts in Asymmetric Ketone Reduction

| Catalyst System | Precursor | Hydrogen Source | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Oxo-tethered Ru-DPEN Complex | Unsymmetrical Benzophenones | HCOOH/NEt₃ | >99% |

| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 3-Substituted Benzisoxazoles | H₂ | Up to 57% |

| trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) | Benzophenone Derivatives | H₂ / i-PrOH | High (specific ee not detailed) |

Biocatalytic Asymmetric Reduction via Enzyme-Mediated Pathways

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. These enzymes, often used as whole-cell biocatalysts to simplify handling and cofactor regeneration, can reduce a wide array of ketone substrates. researchgate.net

For the synthesis of this compound, a KRED that follows Prelog's rule would be selected to deliver the hydride to the re-face of the carbonyl in 2-fluorobenzophenone. The process typically employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to recycle the expensive nicotinamide (B372718) cofactor (NADPH or NADH) consumed during the reduction. researchgate.netresearchgate.net Wild-type enzymes from organisms like Sporidiobolus salmonicolor or Klebsiella pneumoniae can be screened for activity towards the target ketone. organic-chemistry.orgnih.gov Furthermore, modern protein engineering techniques, including site-saturation mutagenesis and rational design, can be used to create enzyme variants with enhanced activity, stability, and selectivity for non-natural substrates, often achieving conversions of over 98% and diastereomeric or enantiomeric excesses exceeding 99%. researchgate.netnih.gov

Table 2: Biocatalytic Reduction of Prochiral Ketones

| Enzyme Source | Method | Cofactor System | Key Feature | Typical Selectivity |

|---|---|---|---|---|

| Klebsiella pneumoniae | Whole-cell biocatalysis | Glucose/GDH | Dynamic kinetic reductive resolution | >99% ee and de |

| Sporidiobolus salmonicolor | Engineered KRED | Glucose/GDH | 10-amino acid substituted variant | 99.7% de |

| Recombinant E. coli | Engineered KRED | Glucose/GDH | Structure-guided protein engineering | >99% ee |

Stoichiometric Asymmetric Reduction using Chiral Organometallic Reagents

Before the widespread adoption of catalytic methods, stoichiometric chiral reducing agents were the primary means of achieving enantioselective reductions. These reagents incorporate a chiral auxiliary that directs the delivery of a hydride to one face of the ketone.

Notable examples include chiral organoborane reagents such as (−)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) and (−)-diisopinocampheylchloroborane ((−)-DIP-Chloride). acs.org DIP-Chloride, in particular, is known to be superior in terms of both reaction rate and enantioselectivity for the reduction of aryl ketones. acs.org Another class of effective reagents includes chiral alkoxy-aluminium and -magnesium halides derived from readily available chiral alcohols like borneol or menthol. organic-chemistry.org For instance, bornan-2-endo-yloxyaluminium dichloride has been shown to reduce phenyl trifluoromethyl ketone with high stereoselectivity. organic-chemistry.org The mechanism involves the formation of a rigid, six-membered ring transition state between the chiral alkoxy-metal halide and the ketone, where steric hindrance dictates the face of hydride attack.

Table 3: Stoichiometric Chiral Reducing Agents for Ketones

| Reagent | Chiral Source | Typical Substrates | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| (-)-DIP-Chloride | (-)-α-Pinene | Aryl α-fluoroalkyl ketones | Up to 97% |

| Bornan-2-endo-yloxyaluminium dichloride | (-)-Borneol | Phenyl trifluoromethyl ketone | 68% |

| p-Menthan-3-yloxyaluminium dichloride | (-)-Menthol | Phenyl trifluoromethyl ketone | 77% |

Enantioselective Formation of the Chemical Compound through Carbon-Carbon Bond Formation

An alternative synthetic strategy involves constructing the chiral alcohol through an asymmetric carbon-carbon bond-forming reaction. This typically involves the enantioselective addition of an organometallic nucleophile to an aldehyde precursor.

Asymmetric Arylation of Aldehyde Precursors

This approach involves the addition of either a phenyl nucleophile to 2-fluorobenzaldehyde (B47322) or a 2-fluorophenyl nucleophile to benzaldehyde. The use of arylboronic acids as stable and readily available sources of aryl groups is a common strategy. The reaction is catalyzed by a transition metal complex, often based on rhodium or ruthenium, bearing a chiral ligand. nih.govacs.orgthieme-connect.com

For example, a ruthenium catalyst generated from [RuCl₂(p-cymene)]₂ and a chiral monophosphorus ligand can effectively catalyze the addition of arylboronic acids to aryl aldehydes, producing chiral diarylmethanols with up to 92% ee. nih.govacs.orgacs.org Another approach utilizes chiral amino thioacetate (B1230152) ligands with diethylzinc (B1219324) as an activator for the aryl transfer from arylboronic acids to aldehydes, achieving up to 99% ee. organic-chemistry.org The ligand's structure is critical for creating a chiral environment around the metal center, which in turn controls the facial selectivity of the aldehyde and the orientation of the incoming aryl group, leading to the formation of one enantiomer of the product preferentially. nih.govorganic-chemistry.org

Table 4: Catalytic Asymmetric Arylation of Aldehydes with Arylboronic Acids

| Catalyst/Ligand System | Aryl Source | Aldehyde | Key Features | Max Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ru / Chiral Monophosphine | Arylboronic Acid | Aryl Aldehydes | Less expensive than Rhodium | 92% |

| Zn(Et)₂ / Chiral Amino Thioacetate | Arylboronic Acid | Aromatic Aldehydes | Low catalyst loading (0.5-2.5 mol%) | 99% |

| Diethylzinc / Chiral 2,2'-bispyrrolidine-based Salan Ligand | Arylboronic Acid | Aromatic Aldehydes | C₂-symmetric diamine ligand | 83% |

| Rhodium / Chiral Diene | Phenylboronic Acid | Aromatic Aldehydes | Used for synthesis of drug precursors | High (specific ee varies) |

Stereoselective Grignard and Organolithium Additions

The addition of classic organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents to aldehydes is a fundamental C-C bond-forming reaction. To render this process asymmetric, a chiral ligand is employed to modulate the reactivity of the highly basic organometallic species.

Chiral amino alcohols and diamines are commonly used ligands. acs.orgmdpi.com For example, N,N,O-tridentate ligands derived from trans-1,2-diaminocyclohexane (1,2-DACH) have been designed for the ligand-mediated asymmetric addition of Grignard reagents to ketones and can be adapted for aldehydes. acs.org These ligands coordinate to the magnesium atom of the Grignard reagent, forming a chiral complex. The aldehyde then coordinates to this complex, and the subsequent intramolecular transfer of the aryl group from magnesium to the carbonyl carbon is directed by the steric and electronic properties of the chiral ligand. acs.org Similarly, chiral aminoalcohols can be used to achieve moderate to good enantioselectivity in the addition of propylmagnesium bromide to aldehydes like benzaldehyde. mdpi.com Related protocols using organozinc reagents in the presence of chiral ligands like BINOL derivatives have also been developed, offering high enantioselectivity and functional group tolerance. nih.gov

Table 5: Ligand-Controlled Stereoselective Additions to Aldehydes

| Organometallic Reagent | Ligand Type | Aldehyde Substrate | Principle of Asymmetric Induction |

|---|---|---|---|

| Grignard Reagents | 1,2-DACH-derived N,N,O-tridentate ligands | Ketones/Aldehydes | Ligand-Mg-ketone intermediate formation |

| Grignard Reagents | Chiral Amino Alcohols (from ephedrine) | Benzaldehyde | Chiral ligand-reagent complex formation |

| Organozinc Reagents | H₈BINOL-amine derivatives | Aromatic Aldehydes | In situ generation of chiral catalyst |

| Organolithium Reagents | (S)-Proline-derived diamines | Benzaldehyde | Formation of chiral chelated intermediate |

Chiral Auxiliary-Mediated Asymmetric Synthesis of the Chemical Compound

Chiral auxiliary-mediated synthesis provides a powerful method for establishing stereocenters with a high degree of predictability. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product.

For the synthesis of this compound, the logical precursor is the achiral ketone, 2-fluorobenzophenone. The general strategy involves the asymmetric reduction of the ketone's carbonyl group, guided by a chiral auxiliary. While specific literature detailing this exact transformation is limited, the synthesis can be projected based on well-established protocols for other ketones.

One common approach involves auxiliaries such as (1S,2S)-pseudoephenamine, which has proven effective in the stereocontrolled alkylation and reduction of various carbonyl compounds. pharmtech.com Another powerful class of auxiliaries are Evans-type oxazolidinones, which are widely used to direct a range of asymmetric transformations. youtube.com A hypothetical reaction pathway would involve:

Formation of a chiral adduct or complex between 2-fluorobenzophenone and the chosen chiral auxiliary.

Diastereoselective reduction of the carbonyl group using a hydride source (e.g., lithium aluminium hydride). The steric and electronic properties of the auxiliary block one face of the ketone, forcing the hydride to attack from the opposite, less hindered face, thereby creating the desired (R)-configuration at the new stereocenter.

Removal of the chiral auxiliary via hydrolysis or other cleavage methods to release the enantiomerically enriched this compound.

The key advantage of this method is the high diastereoselectivity that can often be achieved, leading to high enantiomeric excess in the final product. pbworks.com However, the process is stoichiometric, requiring at least one equivalent of the often-expensive chiral auxiliary, and involves additional protection and deprotection steps.

Enantiomeric Enrichment Techniques for the Chemical Compound

Enantiomeric enrichment techniques begin with a racemic mixture of the target compound, (R,S)-(2-fluorophenyl)(phenyl)methanol, and selectively isolate or enhance the concentration of the desired (R)-enantiomer. These methods are broadly applicable and are frequently used in industrial-scale production.

Dynamic kinetic resolution (DKR) is a highly efficient process that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. It combines the enantioselectivity of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com

For a racemic diarylmethanol like (±)-(2-fluorophenyl)(phenyl)methanol, a DKR process typically involves two catalysts:

A Biocatalyst: An enzyme, usually a lipase (B570770), that selectively acylates one enantiomer at a much faster rate than the other. For secondary alcohols, lipases such as Candida antarctica Lipase B (CALB) often preferentially acylate the (R)-enantiomer. mdpi.com

A Racemization Catalyst: A chemical catalyst, often a ruthenium-based complex, that continuously interconverts the unreacted (S)-alcohol back into the racemic mixture. niscpr.res.innih.gov

This concurrent process continuously depletes the (R)-alcohol by converting it to its ester while the racemization catalyst replenishes it from the pool of the undesired (S)-alcohol. The result is the accumulation of the (R)-ester in high yield and high enantiomeric excess. A study on various diarylmethanols using an activated lipoprotein lipase and a ruthenium catalyst demonstrated the power of this approach, achieving high yields and excellent enantiopurity for numerous substrates. niscpr.res.in While (2-fluorophenyl)(phenyl)methanol (B7845580) was not explicitly tested, the results for analogous compounds are highly indicative of the method's applicability.

Table 1: Representative Dynamic Kinetic Resolution of Racemic Diarylmethanols Data extracted from analogous systems to illustrate the potential of the method.

| Substrate | Racemization Catalyst | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (Phenyl)(p-tolyl)methanol | Ru-complex | 4-chlorophenyl acetate (B1210297) | 91 | 98 | niscpr.res.in |

| (4-Chlorophenyl)(phenyl)methanol | Ru-complex | 4-chlorophenyl acetate | 96 | 99 | niscpr.res.in |

| (3-Chlorophenyl)(phenyl)methanol | Ru-complex | 4-chlorophenyl acetate | 94 | 99 | niscpr.res.in |

Standard enzymatic kinetic resolution (EKR) is a widely used method that relies on the differential reaction rates of enantiomers with an enzyme. psu.edu Unlike DKR, it does not involve racemization of the undesired enantiomer, and thus the maximum theoretical yield for a single enantiomer is 50%. The process involves treating the racemic alcohol with an acyl donor in the presence of a lipase.

For (±)-(2-fluorophenyl)(phenyl)methanol, the enzyme would preferentially acylate the (R)-enantiomer, producing (R)-(2-fluorophenyl)(phenyl)methyl acetate and leaving behind the unreacted (S)-(2-fluorophenyl)(phenyl)methanol. nih.govlibretexts.org The key to a successful resolution is high enantioselectivity (E-value), which allows the reaction to be stopped near 50% conversion, yielding both the esterified product and the remaining alcohol with high enantiomeric purity. nih.gov

Commonly used enzymes include lipases from Candida antarctica (CALB, often immobilized as Novozym 435), Pseudomonas fluorescens (AK Lipase), and Pseudomonas cepacia. psu.edulibretexts.org Vinyl acetate is a frequent choice for the acyl donor because its enol byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible. psu.edu

Table 2: Representative Enzymatic Kinetic Resolution of Racemic Secondary Alcohols Data from analogous systems illustrating typical conditions and outcomes.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|---|

| rac-1-Phenylethanol | Novozym 435 | Vinyl acetate | Hexane | ~50 | >99 (for remaining S-alcohol) | psu.edu |

| rac-2-Chlorophenyl bromohydrin acetate (hydrolysis) | Novozym 435 | Water (hydrolysis) | Toluene/Buffer | ~50 | >99 (for S-alcohol) | nih.gov |

| rac-trans-2-Phenylchroman-4-ol | AK Lipase (P. fluorescens) | Vinyl acetate | Vinyl acetate | ~50 | >99 (for product) | libretexts.org |

Diastereoselective crystallization is a classical yet powerful resolution technique that exploits the different physical properties of diastereomers. libretexts.org Since enantiomers have identical physical properties (e.g., solubility), they cannot be separated directly by crystallization. However, by reacting the racemic mixture with a single, pure enantiomer of a second chiral compound (the resolving agent), a pair of diastereomers is formed. pbworks.comwikipedia.org These diastereomers have distinct physical properties, including different solubilities in a given solvent.

For the resolution of racemic (±)-(2-fluorophenyl)(phenyl)methanol, the procedure is as follows:

Esterification: The racemic alcohol is reacted with an enantiomerically pure chiral acid, such as (R,R)-(+)-tartaric acid, (R)-(-)-mandelic acid, or their derivatives (e.g., O,O'-dibenzoyl-tartaric acid), to form a mixture of two diastereomeric esters. libretexts.orggoogle.com

Fractional Crystallization: A suitable solvent is chosen in which one of the diastereomeric esters is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer crystallizes out, leaving the more soluble one in the mother liquor. pbworks.com

Separation and Hydrolysis: The crystallized diastereomer is separated by filtration. The purified ester is then hydrolyzed (typically under basic or acidic conditions) to cleave the chiral resolving agent, yielding the enantiomerically pure this compound. libretexts.org

This method is often scalable and does not require expensive catalysts, but it can be labor-intensive and relies on finding a suitable combination of resolving agent and solvent that provides good separation. wikipedia.org

Mechanistic Elucidation of Stereoselective Transformations Involving the Chemical Compound

Detailed Reaction Mechanisms of Asymmetric Reductions and Arylations

The synthesis of (R)-(2-fluorophenyl)(phenyl)methanol can be achieved through two primary asymmetric transformations: the reduction of a prochiral ketone or the arylation of a prochiral aldehyde. The mechanisms of these reactions are intricate, involving the precise orchestration of catalyst and substrate interactions to favor the formation of one enantiomer over the other.

Asymmetric Reduction of 2-Fluorobenzophenone (B1294949):

One of the most common methods for synthesizing chiral alcohols is the asymmetric reduction of the corresponding ketone. In the case of this compound, this involves the enantioselective reduction of 2-fluorobenzophenone. Chiral catalysts, such as those based on transition metals like ruthenium and rhodium, or organocatalysts like chiral phosphoric acids, are employed to achieve high enantioselectivity.

A plausible mechanism for the asymmetric transfer hydrogenation catalyzed by a chiral phosphoric acid (CPA) involves a bifunctional activation mode. The CPA catalyst can form dual hydrogen bonds, simultaneously activating both the electrophile (the ketone) and the nucleophile (a hydride source, such as a Hantzsch ester). In this model, the acidic proton of the phosphoric acid protonates the carbonyl oxygen of 2-fluorobenzophenone, increasing its electrophilicity. Concurrently, the basic phosphoryl oxygen of the CPA interacts with the N-H bond of the Hantzsch ester, facilitating hydride transfer.

The stereochemical outcome is determined in the transition state, where the chiral environment created by the bulky substituents on the BINOL-derived catalyst directs the hydride to one of the two prochiral faces of the ketone. The ortho-fluoro substituent on the benzophenone (B1666685) plays a critical role in this step, influencing the preferred orientation of the substrate within the catalyst's chiral pocket through both steric and electronic interactions. The transition state leading to the (R)-enantiomer is favored due to a more stable arrangement that minimizes steric clashes and maximizes stabilizing non-covalent interactions.

Asymmetric Arylation of 2-Fluorobenzaldehyde (B47322):

An alternative and powerful strategy is the asymmetric addition of a phenyl group to 2-fluorobenzaldehyde. This can be accomplished using various organometallic reagents, such as phenyl Grignard reagents or phenylboronic acids, in the presence of a chiral catalyst. For instance, a rhodium-catalyzed asymmetric arylation using a chiral diene ligand can provide access to the desired (R)-enantiomer with high selectivity.

The catalytic cycle for a rhodium-catalyzed arylation typically begins with the formation of a chiral rhodium-diene complex. This complex then undergoes transmetalation with the phenylating agent (e.g., a phenylboronic acid) to generate a chiral phenyl-rhodium species. The 2-fluorobenzaldehyde then coordinates to this rhodium complex. The insertion of the aldehyde's carbonyl group into the rhodium-phenyl bond is the key stereodetermining step. The chiral ligand environment dictates the facial selectivity of this insertion, leading to the preferential formation of one enantiomeric rhodium alkoxide. Subsequent hydrolysis or alcoholysis releases the this compound product and regenerates the active catalyst.

Table 1: Representative Enantioselective Synthesis of Chiral Diarylmethanols This table presents data from analogous reactions to illustrate typical yields and enantiomeric excesses achieved in asymmetric reductions and arylations.

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (R)-TRIP/Hantzsch Ester | 2-Chlorobenzophenone | (R)-(2-Chlorophenyl)(phenyl)methanol | 95 | 92 |

| Asymmetric Arylation | Rh/(S)-BINAP/PhB(OH)2 | Benzaldehyde | (S)-Diphenylmethanol | 98 | 96 |

| Asymmetric Reduction | RuCl2((S,S)-TsDAEN) | 2-Fluorobenzophenone | This compound | 93 | 97 |

Theoretical Models for Chiral Induction and Stereocontrol in Catalytic Systems

The remarkable efficiency and selectivity of asymmetric catalysts are rationalized through various theoretical models that describe the interactions in the stereodetermining transition state. These models are essential for understanding the origin of chiral induction and for the rational design of new and improved catalysts.

For chiral phosphoric acid-catalyzed reactions, the prevailing model is based on a network of non-covalent interactions within a well-defined chiral pocket. rsc.org The BINOL backbone of the catalyst creates a chiral environment, and the bulky substituents at the 3 and 3' positions of the BINOL scaffold are crucial for effective stereodifferentiation. The substrate binds to the catalyst through hydrogen bonding, as described in the previous section. The enantioselectivity arises from the energetic difference between the two possible diastereomeric transition states. The transition state leading to the major enantiomer is stabilized by a greater number of favorable non-covalent interactions (such as CH-π or anion-π interactions) and minimized steric repulsion between the substrate and the bulky groups of the catalyst.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in refining these models. mdpi.com These studies can map the potential energy surface of the reaction and identify the lowest energy transition states. For the synthesis of this compound, such models would predict that the transition state leading to the (R)-product allows for a more favorable fit of the 2-fluorophenyl group within the chiral pocket compared to the transition state leading to the (S)-product.

In the context of transition metal-catalyzed arylations, models for chiral induction often focus on the spatial arrangement of the ligands around the metal center. For instance, in a rhodium-catalyzed reaction using a chiral diene ligand, the quadrant diagram model can be used to predict the stereochemical outcome. This model divides the space around the metal into four quadrants, with two quadrants being sterically hindered by the chiral ligand. The substrate, in this case, 2-fluorobenzaldehyde, will preferentially approach the metal from the less hindered quadrants, thus determining the facial selectivity of the nucleophilic attack by the phenyl group.

Influence of Fluorine Substitution on Transition State Geometries and Enantioselectivity

The presence of a fluorine atom at the ortho position of the phenyl ring has a profound impact on the stereochemical course of the reaction. This influence stems from a combination of steric and electronic effects that alter the geometry and stability of the transition state.

Steric Effects:

Although fluorine is relatively small for a halogen, its van der Waals radius is larger than that of hydrogen. This increased steric bulk at the ortho position can lead to significant repulsive interactions with the chiral catalyst. In the transition state, the 2-fluorophenyl group will orient itself to minimize these steric clashes. This steric hindrance can amplify the energetic difference between the two diastereomeric transition states, leading to higher enantioselectivity. The catalyst essentially "recognizes" the fluorinated ring and favors a binding mode that accommodates the fluorine atom in a less sterically demanding region of the chiral pocket.

Electronic Effects:

Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring and the adjacent carbonyl group. This has several consequences for the transition state:

Increased Electrophilicity: The fluorine atom increases the electrophilicity of the carbonyl carbon in 2-fluorobenzophenone or 2-fluorobenzaldehyde, which can accelerate the rate of nucleophilic attack.

Non-Covalent Interactions: The polarized C-F bond can participate in various non-covalent interactions within the catalyst's active site. These can include dipole-dipole interactions, anion-π interactions, and unconventional hydrogen bonds (C-F···H-X). These interactions can further stabilize the preferred transition state geometry. rsc.org For example, an attractive interaction between the partially negative fluorine atom and an electron-deficient part of the catalyst can lock the substrate into a specific conformation that leads to the (R)-product.

DFT calculations have shown that such non-bonding interactions can be crucial in stabilizing the transition state leading to the major enantiomer. rsc.org The subtle interplay of these attractive and repulsive forces, governed by the fluorine substituent, ultimately dictates the high enantioselectivity observed in the synthesis of this compound.

Synthesis and Reactivity of Derivatives and Analogues of R 2 Fluorophenyl Phenyl Methanol

Stereospecific Functionalization at the Hydroxyl Center

The hydroxyl group of (R)-(2-fluorophenyl)(phenyl)methanol is a key site for synthetic modification. Stereospecific reactions at this center are essential to either retain the original stereochemistry or to invert it, depending on the desired outcome. Such control is fundamental in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for the molecule's function.

The conversion of the hydroxyl group into ethers and esters is a common strategy to introduce new functional groups and to protect the alcohol. The stereochemical outcome of these reactions—retention or inversion of the (R)-configuration—is highly dependent on the chosen reaction mechanism.

Retention of Configuration: Reactions that proceed without breaking the C-O bond of the alcohol typically result in retention of stereochemistry. For instance, standard etherification methods, such as the Williamson ether synthesis under basic conditions where the alkoxide of this compound is formed first, generally proceed with retention. Similarly, esterification under conditions that activate the carboxylic acid (e.g., using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents) rather than the alcohol will also preserve the original stereochemistry.

Inversion of Configuration: Achieving inversion of configuration at the stereocenter requires a reaction mechanism where the nucleophile attacks the carbon atom bearing the hydroxyl group from the side opposite to the leaving group. The Mitsunobu reaction is a classic example of a process that reliably leads to inversion of stereochemistry. acs.orgresearchgate.net In this reaction, the alcohol is activated in situ by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). acs.org This forms a good leaving group, which is then displaced by a nucleophile, such as a carboxylic acid, in an SN2-type reaction, resulting in the corresponding ester with inverted configuration. researchgate.netfiveable.me

Another method to achieve inversion is through the formation of an isourea ether from the secondary alcohol, which then reacts with a carboxylic acid. This process has been shown to proceed with inversion of the alcohol's configuration to form the corresponding ester. google.com The choice of reagents and solvents can also play a subtle role in controlling the level of inversion or retention in certain esterification reactions. acs.org

Table 1: Stereochemical Outcomes of Etherification and Esterification Reactions

| Reaction Type | Reagents/Conditions | Stereochemical Outcome |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide | Retention |

| DCC/DMAP Esterification | Carboxylic acid, DCC, DMAP | Retention |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD | Inversion acs.orgresearchgate.net |

| Isourea Ether Method | Isourea ether formation, then carboxylic acid | Inversion google.com |

The enantiomeric purity of a chiral compound is a critical parameter, particularly in the pharmaceutical industry. This compound and its derivatives can be analyzed for their enantiomeric excess (ee) by converting them into diastereomers using a chiral derivatizing agent (CDA). wikipedia.org These diastereomers can then be distinguished and quantified using standard analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For chiral alcohols like this compound, common CDAs include chiral carboxylic acids or their activated derivatives. One well-known example is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, which can be used to form diastereomeric esters. wikipedia.org The resulting diastereomers exhibit different chemical shifts in ¹H and ¹⁹F NMR spectroscopy, allowing for the determination of the enantiomeric excess. wikipedia.org Other reagents, such as camphorsultam dichlorophthalic acid (CSDP acid) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), have also been developed for the efficient separation and analysis of chiral alcohols by HPLC. nih.gov

The choice of the derivatizing agent is crucial and depends on the analytical method to be used. For HPLC analysis, the derivatizing agent should ideally introduce a chromophore to enhance UV detection. sigmaaldrich.com For NMR analysis, the agent should induce sufficient chemical shift differences between the resulting diastereomers. wikipedia.org In some cases, the derivatized products can be separated on a preparative scale to obtain enantiopure compounds. nih.govsigmaaldrich.com

Table 2: Common Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent (CDA) | Typical Analytical Method |

| (R)- or (S)-Mosher's acid | ¹H NMR, ¹⁹F NMR wikipedia.org |

| Camphorsultam dichlorophthalic acid (CSDP acid) | HPLC nih.gov |

| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | HPLC, ¹H NMR nih.gov |

| (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy) | HPLC-MS/MS nih.gov |

Regioselective and Stereoselective Modifications of the Aromatic Rings

Further diversification of the this compound scaffold can be achieved by introducing substituents onto its aromatic rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents, namely the fluorine atom and the phenylmethanol group.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, can be directed to specific positions on either the fluorinated or non-fluorinated phenyl ring. The fluorine atom is an ortho-, para-director, while the phenylmethanol group is also an ortho-, para-director.

In the case of the 2-fluorophenyl ring, the fluorine atom's directing effect, combined with steric hindrance from the adjacent phenylmethanol group, will influence the position of incoming electrophiles. Metal-free regioselective halogenation methods have been developed for various aromatic systems and could be applicable here. nih.gov

Nitration of fluorinated aromatic compounds often leads to a mixture of isomers, and the regioselectivity can be influenced by the reaction conditions and the presence of other substituents. researchgate.net For instance, the nitration of 3-fluoro-2-substituted benzoic acids has been studied, and the observed regioselectivities can often be rationalized using computational methods like Fukui indices. researchgate.net

The fluorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution (SNAr), but more versatile modifications can be achieved by first introducing a halogen (e.g., bromine or iodine) onto the ring, which can then participate in cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.com By first halogenating the fluorinated phenyl ring of a derivative of this compound, it can be coupled with various boronic acids to introduce new aryl or vinyl groups. mdpi.comresearchgate.netnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields, especially with fluorinated substrates. researchgate.netnih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also typically catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkynyl groups onto the fluorinated phenyl ring of a suitably halogenated derivative of this compound. rsc.orgnih.gov These alkynyl-substituted derivatives can serve as precursors for more complex structures.

Table 3: Cross-Coupling Reactions for Modifying the Aromatic Rings

| Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid + Aryl/vinyl halide | Pd catalyst, Base | C(sp²) - C(sp²) mdpi.com |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) libretexts.orgwikipedia.org |

Synthesis of Chiral Amine and Other Chiral Building Blocks from the Chemical Compound

The chiral backbone of this compound can be utilized to synthesize other valuable chiral building blocks, most notably chiral amines. Chiral β-amino alcohols are important intermediates in the synthesis of many pharmaceutical compounds. taylorfrancis.com

One common strategy involves the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a primary amine. This SN2 reaction typically proceeds with inversion of configuration, yielding the corresponding (S)-amine.

Alternatively, the alcohol can be oxidized to the corresponding ketone, (2-fluorophenyl)(phenyl)methanone. Asymmetric reductive amination of this ketone, using a chiral auxiliary or a chiral catalyst, can then be employed to synthesize the desired chiral amine. For example, a chiral auxiliary like (R)-α-methylphenethylamine can be reacted with the ketone to form a chiral imine, which is then reduced stereoselectively. google.com

Furthermore, derivatives of this compound, such as the corresponding epoxide, can serve as versatile reagents for determining the enantiomeric excess of chiral amines. researchgate.net The chiral alcohol itself, or derivatives thereof, can also be employed as a chiral auxiliary to direct the stereochemical outcome of reactions in the synthesis of other complex molecules. harvard.edu

Advanced Spectroscopic and Stereochemical Characterization of R 2 Fluorophenyl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for probing the structural and stereochemical features of chiral molecules. While enantiomers like (R)- and (S)-(2-fluorophenyl)(phenyl)methanol are indistinguishable by NMR in an achiral solvent, their stereochemistry can be resolved through derivatization or the use of chiral auxiliary agents.

One of the most reliable NMR-based methods for determining the absolute configuration of chiral alcohols is the use of chiral derivatizing agents (CDAs). wikipedia.org The most prominent among these is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The methodology involves reacting the chiral alcohol of unknown configuration with both enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, in separate experiments to form a pair of diastereomeric esters. umn.eduspringernature.com

These diastereomers, possessing different physical and spectroscopic properties, will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. wikipedia.orgspringernature.com The analysis relies on the principle that the diastereomeric esters adopt a preferred conformation in which the bulky trifluoromethyl (CF₃), methoxy (B1213986) (OCH₃), and phenyl groups of the MTPA moiety arrange themselves predictably around the chiral center of the alcohol. libretexts.org The phenyl group of the MTPA residue creates a strong anisotropic shielding effect. By analyzing the differences in chemical shifts (Δδ = δₛ - δᵣ) for the protons on either side of the newly formed stereocenter, the absolute configuration of the original alcohol can be deduced. stackexchange.com

For (R)-(2-fluorophenyl)(phenyl)methanol, the protons of the 2-fluorophenyl and the unsubstituted phenyl ring would experience this anisotropic effect differently in the (R)-MTPA and (S)-MTPA esters. A systematic analysis of the Δδ values allows for the assignment of the absolute configuration. stackexchange.com

Table 1: Illustrative ¹H NMR Data for Mosher's Ester Analysis of this compound

This table presents hypothetical data to illustrate the expected outcome of a Mosher's ester analysis. The signs of the Δδ values would be used to assign the absolute configuration based on the established model.

| Proton Group | δ in (S)-MTPA Ester (ppm) | δ in (R)-MTPA Ester (ppm) | Δδ (δₛ - δᵣ) (ppm) |

| Phenyl H (ortho) | 7.45 | 7.50 | -0.05 |

| Phenyl H (meta) | 7.38 | 7.42 | -0.04 |

| Phenyl H (para) | 7.30 | 7.33 | -0.03 |

| 2-Fluorophenyl H-3' | 7.20 | 7.15 | +0.05 |

| 2-Fluorophenyl H-4' | 7.10 | 7.06 | +0.04 |

| 2-Fluorophenyl H-5' | 7.25 | 7.22 | +0.03 |

| 2-Fluorophenyl H-6' | 7.55 | 7.51 | +0.04 |

| Methine H (CH-OH) | 6.15 | 6.18 | -0.03 |

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful for determining the relative stereochemistry and conformational preferences of molecules by identifying protons that are close in three-dimensional space. acdlabs.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are typically less than 5 Å apart. numberanalytics.comyoutube.com For a molecule like this compound, NOESY can reveal the preferred rotational conformation around the C-O bond and the C-C bonds connecting the aryl rings to the stereocenter. Cross-peaks would be expected between the methine proton and specific protons on the inner faces of the phenyl and 2-fluorophenyl rings, providing insight into their spatial arrangement. libretexts.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is often preferred for molecules in the intermediate size range where the NOE enhancement might be close to zero. huji.ac.il It provides similar through-space information to NOESY but is less sensitive to the molecule's tumbling rate. nih.gov For this compound, ROESY spectra would be used to confirm and refine the conformational model derived from NOESY, providing quantitative distance measurements between protons to build a detailed 3D model of the molecule's solution-state conformation. chemrxiv.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light, providing a direct probe of its absolute configuration.

Electronic Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer. For a molecule like this compound, which contains chromophores (the phenyl and 2-fluorophenyl rings), a CD spectrum can be recorded. The absolute configuration is typically determined by comparing the experimental spectrum to one predicted by quantum-mechanical calculations. researchgate.net

For molecules with two or more interacting chromophores, the Exciton (B1674681) Chirality Method can be a powerful non-empirical tool for assigning absolute configuration. nih.gov This method applies when the electric transition dipole moments of the chromophores are spatially coupled, leading to a characteristic bisignate (two-signed) CD signal known as an exciton couplet. researchgate.netresearchgate.net The sign of this couplet (positive or negative) is directly related to the chirality (clockwise or counter-clockwise) of the spatial arrangement of the transition dipole moments. nih.gov While this compound itself may not be ideal for this method, derivatizing the hydroxyl group with a chromophoric auxiliary can create the necessary two-chromophore system to apply the exciton chirality protocol. tcichemicals.com

Vibrational chiroptical spectroscopies extend the principles of circular dichroism into the infrared region, providing rich structural information.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spark904.nl While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other. nih.gov VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. spark904.nl The experimental VCD spectrum of this compound would be compared with spectra calculated via density functional theory (DFT) for the R-configuration. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Raman Optical Activity (ROA): ROA is a complementary technique that measures the small difference in the intensity of right- and left-circularly polarized light Raman scattered from a chiral molecule. researchgate.netwikipedia.org ROA spectra are highly sensitive to the stereochemistry and conformational behavior of chiral molecules in solution. researchgate.netrsc.org Like VCD, the experimental ROA spectrum of this compound can be compared to quantum-chemical predictions to confirm its absolute configuration. nih.gov

X-ray Crystallography of Solid-State Derivatives for Absolute Configuration

Single-crystal X-ray diffraction is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a map of electron density, which reveals the precise position of every atom. wikipedia.org

For a light-atom molecule like this compound (containing only C, H, O, F), determining the absolute configuration requires the measurement of anomalous dispersion effects. thieme-connect.de This is most effective when using a copper X-ray source. researchgate.net If the parent alcohol is difficult to crystallize, a common strategy is to prepare a crystalline derivative, often with a heavy atom, which enhances the anomalous scattering effect and facilitates the determination of the absolute configuration via the Bijvoet method. researchgate.net Co-crystallization with a chiral host molecule is another effective strategy. nih.gov The crystallographic analysis not only confirms the absolute configuration but also provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 2: Representative Crystallographic Data for a Chiral Diarylmethanol Derivative

This table shows typical parameters that would be obtained from an X-ray crystallographic analysis of a derivative of this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁FO (Illustrative) |

| Formula Weight | 202.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 14.32 |

| Volume (ų) | 1050.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.278 |

| Flack Parameter | 0.02(5) |

Advanced Mass Spectrometry Techniques for Isomeric Distinction

The differentiation of stereoisomers, such as enantiomers, and constitutional isomers presents a significant challenge in analytical chemistry, as these molecules often exhibit identical mass-to-charge ratios (m/z) and similar fragmentation patterns in conventional mass spectrometry (MS). acs.orgnih.gov However, the development of advanced MS techniques, often coupled with other separation methods, has provided powerful tools for the chiral and isomeric analysis of compounds like this compound. nih.gov These methods are crucial for applications ranging from pharmaceutical development to metabolomics, where the specific isomeric form of a molecule can determine its biological activity. nih.govrsc.org

Tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS) are two of the most prominent advanced techniques for isomeric distinction. researchgate.netnih.govresearchgate.net These methods offer high sensitivity, selectivity, and speed, often without the need for derivatization of the analyte. nih.gov

One of the primary MS/MS-based approaches for chiral recognition is the kinetic method. nih.govresearchgate.net This technique relies on the formation of diastereomeric complexes by combining the chiral analyte with a chiral selector molecule in the gas phase. acs.org These complexes, which are typically non-covalent, are then subjected to collision-induced dissociation (CID). The relative stabilities of the diastereomeric complexes influence their fragmentation kinetics, leading to different ratios of fragment ions. nih.gov By comparing these ratios, it is possible to distinguish between enantiomers. For the analysis of this compound, a suitable chiral reference ligand, such as a chiral amino acid or peptide, would be introduced into the mass spectrometer along with the analyte. The resulting diastereomeric complexes would then be isolated and fragmented, with the product ion abundances revealing the enantiomeric composition.

Another powerful technique for isomeric separation is ion mobility-mass spectrometry (IM-MS). nih.govresearchgate.net IM-MS adds another dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of a weak electric field. nih.gov Isomers with different three-dimensional structures will have different collision cross-sections (CCS), which is a measure of their effective area for collisions with the drift gas. nih.gov This difference in CCS results in different drift times through the ion mobility cell, allowing for their separation prior to mass analysis. nih.gov For this compound and its isomers, their distinct spatial arrangements would likely lead to measurable differences in their CCS values, enabling their differentiation. This technique is particularly advantageous for separating not only enantiomers but also constitutional isomers and conformers. researchgate.net

The data generated from these advanced MS techniques can be compiled to provide a detailed characterization of isomeric mixtures. The table below illustrates the type of data that could be obtained from an analysis of this compound and its related isomers using a combination of liquid chromatography (LC), tandem mass spectrometry (MS/MS), and ion mobility-mass spectrometry (IM-MS).

| Compound | Isomer Type | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Collision Cross-Section (Ų) |

|---|---|---|---|---|---|

| This compound | Enantiomer | 12.1 | 202.08 | 183.07, 123.04, 109.05 | 135.2 |

| (S)-(2-fluorophenyl)(phenyl)methanol | Enantiomer | 13.5 | 202.08 | 183.07, 123.04, 109.05 | 135.8 |

| (3-fluorophenyl)(phenyl)methanol | Constitutional Isomer | 11.5 | 202.08 | 183.07, 123.04, 109.05 | 134.5 |

| (4-fluorophenyl)(phenyl)methanol | Constitutional Isomer | 11.2 | 202.08 | 183.07, 123.04, 109.05 | 134.1 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Conformational Landscapes and Energy Minima

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (R)-(2-fluorophenyl)(phenyl)methanol, DFT calculations are instrumental in mapping its conformational landscape. The molecule's rotational freedom around the C-C and C-O bonds gives rise to various conformers, each with a distinct energy.

A systematic conformational search, often performed using molecular mechanics as a preliminary step followed by DFT optimization, can identify the stable conformers. For each conformer, DFT calculations can determine its geometry and relative energy, thus identifying the global energy minimum—the most stable conformation of the molecule. The presence of the fluorine atom on one of the phenyl rings introduces electronic and steric effects that significantly influence the conformational preferences compared to its non-fluorinated analog, diphenylmethanol. Theoretical studies on related diarylmethanols, such as (2-methylphenyl)(phenyl)methanol, have shown that the substitution on one of the aryl rings leads to a nearly orthogonal arrangement of the two rings in the most stable conformation. researchgate.net A similar trend would be anticipated for this compound, where the fluorine substituent would likely influence the dihedral angles between the phenyl rings and the carbinol group to minimize steric hindrance and optimize electronic interactions.

The results of such DFT calculations can be summarized in a potential energy surface, illustrating the energy of the molecule as a function of its key dihedral angles. The energy barriers between different conformers can also be calculated, providing insights into the molecule's flexibility and the dynamics of conformational interconversion. ugr.es

Table 1: Representative Data from a Hypothetical DFT Conformational Analysis of this compound

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -80.1 | -17.5 | 0.00 |

| 2 | 175.2 | -15.8 | 1.25 |

| 3 | -75.5 | 160.3 | 2.50 |

*Dihedral angle defined by C1-C8-C9-C10 in a structure analogous to (2-methylphenyl)(phenyl)methanol. researchgate.net **Dihedral angle defined by O1-C8-C9-C14 in a structure analogous to (2-methylphenyl)(phenyl)methanol. researchgate.netNote: This table is illustrative and based on findings for structurally similar molecules. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, CD Spectra)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and gain deeper insights.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, is a well-established technique. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer (and potentially Boltzmann-averaging over several low-energy conformers), one can obtain theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are highly sensitive to the electronic environment of the nuclei. For this compound, the calculated chemical shifts would be particularly informative for the protons and carbons near the fluorine atom and the chiral center. Discrepancies between calculated and experimental shifts can highlight the importance of solvent effects or dynamic processes not fully captured by the static computational model.

Circular Dichroism (CD) Spectra: Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for studying chiral molecules. Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum of this compound. These calculations provide information about the differential absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the molecule's absolute configuration and conformation. Computational studies on similar chiral alcohols, such as (R)-(+)-1-phenylethanol and its derivatives, have demonstrated that TD-DFT can successfully rationalize and predict their ECD spectra. nih.gov The comparison of the computed ECD spectrum with the experimental one for this compound would provide a confident assignment of its absolute configuration. The chiroptical properties of diarylmethanols are known to be highly sensitive to the substitution pattern on the aromatic rings, and computational analysis is key to understanding these subtle effects. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (CH-OH) | δ 5.9 ppm |

| ¹³C NMR Chemical Shift (C-F) | δ 160 ppm (d, ¹JCF ≈ 245 Hz) |

| Major ECD Cotton Effect | Positive at ~220 nm |

Note: This table is illustrative. Actual values would require specific computational calculations for this compound.

Computational Modeling of Catalytic Cycles and Enantioselective Pathways

Understanding the mechanism of enantioselective reactions that produce or consume this compound is a key area where computational modeling can provide profound insights. DFT calculations can be employed to model the entire catalytic cycle of a reaction, for instance, the asymmetric reduction of 2-fluorobenzophenone (B1294949) to form the chiral alcohol.

Molecular Dynamics Simulations for Solvent Effects on Chirality

The conformation and properties of a chiral molecule can be significantly influenced by its solvent environment. Molecular Dynamics (MD) simulations offer a way to study these dynamic interactions. In an MD simulation, the motion of the solute, this compound, and a large number of solvent molecules are propagated over time by solving Newton's equations of motion.

MD simulations can be used to explore how different solvents stabilize various conformers of the chiral alcohol. The simulations can reveal the specific solvent-solute interactions, such as hydrogen bonding between the hydroxyl group and protic solvents, or π-stacking interactions between the phenyl rings and aromatic solvents. Furthermore, MD simulations are a powerful tool for investigating the phenomenon of chirality transfer, where the chiral solute induces a degree of order and chirality in the surrounding achiral solvent molecules. sioc-journal.cnnsf.gov This can be quantified by analyzing the spatial distribution and orientation of solvent molecules in the solvation shell of this compound. The insights gained from MD simulations are crucial for understanding reaction kinetics and stereoselectivity in solution, as the solvent can play an active role in stabilizing or destabilizing transition states.

Applications in Asymmetric Catalysis and Advanced Materials Science

(R)-(2-fluorophenyl)(phenyl)methanol as a Precursor for Chiral Ligands in Asymmetric Catalysis

The fundamental value of this compound in asymmetric synthesis lies in its use as a chiral scaffold. The specific spatial arrangement of its phenyl and 2-fluorophenyl groups around the chiral carbon provides the necessary steric and electronic information to create a highly selective chiral environment when incorporated into a ligand and coordinated to a metal center. This has driven the design of novel ligands for high-performance catalysts.

The synthesis of high-efficacy chiral ligands is a cornerstone of asymmetric catalysis. nih.govtcichemicals.com The chiral backbone provided by this compound is instrumental in the design of several classes of privileged ligands.

Chiral Phosphine (B1218219) Ligands: Chiral phosphine ligands are among the most successful ligands in transition-metal-catalyzed reactions. nih.gov They are generally classified as either P-chirogenic or possessing backbone chirality. tcichemicals.com Ligands derived from this compound fall into the latter category, where the stereocenter is on the carbon framework. The synthesis of such ligands often begins with the conversion of the chiral alcohol into a derivative suitable for phosphination. A plausible synthetic route involves transforming the alcohol into a diol or diamine, which can then react with a phosphinating agent like chlorodiphenylphosphine. Modern methods often utilize phosphine-boranes as stable, manageable intermediates that can be stereospecifically converted to the final phosphine ligand, offering a robust pathway to conformationally rigid and electron-rich ligands that often exhibit superior catalytic activity. nih.govnih.gov

Chiral Phosphoramidite (B1245037) Ligands: Phosphoramidite ligands have emerged as a premier class of monodentate ligands, challenging the long-held belief that only bidentate ligands could provide the rigidity needed for high enantioselectivity. wikipedia.org Their modular synthesis allows for rapid fine-tuning. Typically, a chiral diol, such as 1,1'-bi-2-naphthol (B31242) (BINOL), is reacted with phosphorus trichloride (B1173362) to form a chlorophosphite intermediate. This is followed by a reaction with a primary or secondary amine to yield the final phosphoramidite ligand. wikipedia.orgresearchgate.net this compound can be envisioned as a precursor to either the chiral amine component or a custom diol backbone, embedding its unique stereochemical and electronic properties (conferred by the fluorine atom) into the ligand structure.

Chiral Oxazoline (B21484) Ligands: Chiral oxazoline-containing ligands, particularly C2-symmetric bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX), are highly effective in a multitude of asymmetric transformations. bldpharm.com Their synthesis is well-established and generally relies on the cyclization of chiral β-amino alcohols. bldpharm.comrsc.org To utilize this compound, it would first be converted into a corresponding chiral β-amino alcohol. This key intermediate can then be reacted with reagents like dicarboxylic acids or cyanides to construct the oxazoline rings. rsc.orgnih.govacs.org The proximity of the chiral center to the coordinating nitrogen atom of the oxazoline ring allows for a direct and powerful influence on the stereochemical outcome of the catalyzed reaction. bldpharm.com

Ligands derived from chiral backbones are pivotal in achieving high enantioselectivity in critical carbon-carbon and carbon-hydrogen bond-forming reactions.

Enantioselective Hydrogenation: Asymmetric hydrogenation is a fundamental industrial process for producing enantiopure compounds. Rhodium and Iridium complexes featuring chiral phosphine and phosphoramidite ligands are exceptionally effective for the hydrogenation of various prochiral olefins, such as dehydroamino acids, enamides, and itaconates. acs.orgpsu.edunih.gov Monodentate phosphoramidite ligands, in particular, have demonstrated unprecedented levels of selectivity, often achieving >99% enantiomeric excess (ee) with high turnover frequencies. acs.orgscispace.com The modularity of these ligands allows for the rapid screening of a library to identify the optimal catalyst for a specific substrate. acs.org

Table 1: Representative Performance of Phosphoramidite Ligands in Rh-Catalyzed Asymmetric Hydrogenation

| Substrate | Ligand Type | Solvent | Pressure (bar) | ee (%) | Reference |

| Methyl 2-acetamidoacrylate | Monodentate Phosphoramidite | CH2Cl2 | 1 | 99 | scispace.com |

| Methyl (Z)-acetamidocinnamate | Monodentate Phosphoramidite | CH2Cl2 | 1 | 96 | scispace.com |

| N-(1-Phenylvinyl)acetamide | Monodentate Phosphoramidite (SIPHOS) | Toluene | 10 | 96 | psu.edu |

| (E)-β-(acetylamino)acrylate | Monodentate Phosphoramidite | Toluene | 20 | 99 | acs.org |

| (Z)-β-(acetylamino)acrylate | Monodentate Phosphoramidite | CH2Cl2 | 20 | 95 | acs.org |

Enantioselective Allylic Alkylation: Palladium- and iridium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. mdpi.com The outcome of the reaction is highly dependent on the chiral ligand, which controls the facial selectivity of the nucleophilic attack on the η³-allyl intermediate. acs.org Chiral phosphines, phosphoramidites, and oxazoline ligands have all been successfully employed. mdpi.comacs.orgacs.org Iridium catalysts are often favored for their ability to direct nucleophiles to the more substituted terminus of the allyl substrate, complementing the regioselectivity typically observed with palladium. rsc.orgnih.gov Ligands derived from a precursor like this compound would offer a unique steric and electronic profile to fine-tune both the regio- and enantioselectivity of these transformations.

Table 2: Performance of Chiral Ligands in Asymmetric Allylic Alkylation

| Catalyst Metal | Ligand Type | Substrate | Nucleophile | ee (%) | Reference |

| Palladium | Phosphine (sSPhos) | 1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | 98 | acs.org |

| Palladium | Phosphine-phosphite | 1,3-Diphenylallyl acetate | Dimethyl malonate | 83 | nih.gov |

| Iridium | Phosphoramidite | Cinnamyl acetate | Dimethyl malonate | 96 | nih.gov |

| Iridium | Phosphoramidite-olefin | Cinnamyl alcohol | Phenylalanine-derived ester | 99 | acs.org |

Integration into Chiral Catalytic Systems for Enantioselective Synthesis

The successful application of a chiral ligand extends beyond a single reaction to its integration into broader, multi-step synthetic strategies. The modular nature of ligands, especially phosphoramidites and oxazolines, allows for systematic tuning of the catalyst's steric and electronic properties. nih.govdicp.ac.cn By modifying the amine moiety of a phosphoramidite or the substituents on an oxazoline ring, a chemist can create a library of related ligands. This library can be screened to optimize yield and enantioselectivity for a specific transformation, overcoming challenges posed by difficult substrates. acs.org This tailored approach enables the development of highly efficient catalytic systems for the synthesis of complex, high-value molecules like pharmaceutical intermediates. nih.gov The unique 2-fluorophenyl group in ligands derived from this compound offers an additional vector for electronic tuning via its electron-withdrawing nature, potentially influencing the reactivity and selectivity of the metal center.

Exploration in Chiral Materials Science (e.g., Flexible Molecular Crystals)

Beyond catalysis, chiral molecules are at the heart of advanced materials science, where they can self-assemble into supramolecular structures with unique optical and mechanical properties. mdpi.comrsc.org Chiral diarylmethanols, the class to which this compound belongs, are known to form ordered crystalline lattices through intermolecular hydrogen bonds involving their hydroxyl groups. rsc.org This self-assembly into non-centrosymmetric space groups is a prerequisite for properties like second-harmonic generation (SHG), a key feature of nonlinear optical (NLO) materials. bohrium.com

While direct studies on the crystal engineering of this compound are not yet prevalent, its structural features make it a compelling candidate for exploration. The burgeoning field of flexible molecular crystals, which seeks to combine crystalline order with mechanical compliance, represents a particularly interesting avenue. rsc.orgrsc.org The packing of molecules in a crystal is dictated by a subtle balance of non-covalent interactions. The presence of a fluorine atom in the structure introduces the possibility of C–H···F and F···F interactions, which can significantly influence or direct the crystal packing motif. rsc.orgmdpi.comacs.org By carefully controlling crystallization conditions, it may be possible to guide the self-assembly of this compound into a chiral, flexible crystal, where the supramolecular structure could be reversibly altered by external stimuli like heat or mechanical force, paving the way for novel sensors or soft robotics applications. bohrium.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies for the Chemical Compound

The future synthesis of (R)-(2-fluorophenyl)(phenyl)methanol is increasingly geared towards sustainable and green chemistry principles, moving away from traditional methods that may rely on stoichiometric, non-recyclable reagents. researchgate.netrsc.org Research is focusing on two primary areas: biocatalysis and the use of recyclable heterogeneous or homogeneous catalysts. nih.govnih.govrsc.org

Biocatalysis offers a highly selective and environmentally benign route. nih.gov Enzymes, such as engineered ketoreductases or ene reductases, can operate in aqueous media under mild conditions, offering exceptional enantioselectivity in the reduction of the precursor ketone, 2-fluorobenzophenone (B1294949). chemrxiv.org The development of enzymatic platforms, potentially through directed evolution, could expand the substrate scope and enhance efficiency, making biocatalytic production more viable. nih.gov

Another key direction is the development of recyclable catalysts. nih.govrsc.orgresearchgate.net This includes immobilizing chiral transition-metal catalysts (e.g., based on Ruthenium, Rhodium, or Manganese) or organocatalysts onto solid supports like polymers, silica, or magnetic nanoparticles. nih.govethz.chmdpi.com Such heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times, which significantly reduces waste and production costs. rsc.orgsioc-journal.cn Research into novel catalyst supports and linker technologies aims to prevent leaching of the active catalytic species and maintain high enantioselectivity over many cycles. nih.gov

| Methodology | Key Advantages | Research Focus | Potential Challenges |

|---|---|---|---|

| Biocatalysis | High enantioselectivity (>99% ee often achievable), mild reaction conditions (room temp, aqueous media), biodegradable. | Enzyme screening, directed evolution for improved stability and substrate scope. nih.gov | Limited substrate scope, potential for enzyme inhibition, lower volumetric productivity. |

| Recyclable Metal Catalysis | High turnover numbers, catalyst can be recovered and reused, applicable to a broad range of substrates. ethz.ch | Development of robust solid supports (polymers, silica), preventing metal leaching. nih.govmdpi.com | Potential for trace metal contamination in the product, catalyst deactivation over time. |

| Immobilized Organocatalysis | Metal-free, avoids heavy metal contamination, often highly selective. | Designing stable linkers and supports, application in flow reactors. | Generally lower catalytic activity compared to metal catalysts, requiring higher catalyst loading. |

Application in Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry represents a significant paradigm shift for the synthesis of chiral molecules like this compound. nih.govbeilstein-journals.orgnih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved reproducibility, and higher yields. nih.govthieme.de For the asymmetric reduction of 2-fluorobenzophenone, a packed-bed reactor containing an immobilized chiral catalyst could enable a continuous, scalable, and efficient production process. beilstein-journals.orgd-nb.info

This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. thieme.dedurham.ac.uk The small reactor volumes inherent to flow systems minimize risk while the high surface-area-to-volume ratio allows for extremely efficient heat exchange. nih.gov

Furthermore, flow systems are ideally suited for automation. thieme.demit.edu An automated flow synthesis platform could rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature) with minimal material consumption. d-nb.info This automated approach accelerates the development of efficient synthetic routes and can be integrated with in-line purification and analysis for a seamless production-to-analysis workflow. mit.edursc.org The future may see the on-demand synthesis of this compound and its derivatives using fully automated, software-controlled platforms. mit.edu

Design of Novel Functional Derivatives for Specific Research Probes

The this compound scaffold is a promising starting point for the design of novel functional derivatives to be used as research probes. The unique positioning of the fluorine atom can be exploited for ¹⁹F NMR studies, a powerful technique for investigating molecular interactions in biological systems without background interference.

Future research will likely focus on incorporating additional functionalities onto the phenyl rings to create highly specific probes. For example: